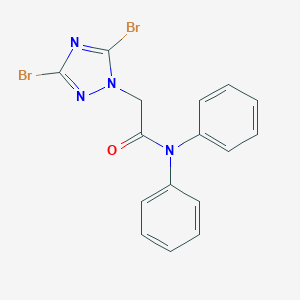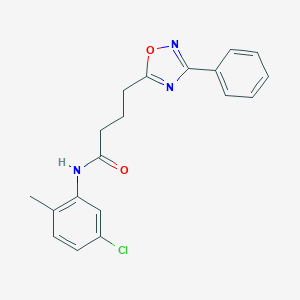![molecular formula C22H24N4O3 B277568 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one, also known as MPZP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves its selective binding to dopamine D3 receptors, leading to the inhibition of dopamine signaling. This results in a decrease in the release of dopamine, which is a key neurotransmitter involved in various neurological processes. By selectively targeting dopamine D3 receptors, 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has the potential to be used as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the activity of dopamine neurons in the brain, leading to a decrease in the release of dopamine. This can result in changes in behavior, mood, and cognition. 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
実験室実験の利点と制限
The advantages of using 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in lab experiments include its high purity and selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, the limitations of using 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one include its high cost and limited availability, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the use of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in scientific research. One potential direction is the development of new therapeutic agents that target dopamine D3 receptors for the treatment of various neurological disorders. Another direction is the use of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one on behavior and cognition.
Conclusion:
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its selective binding to dopamine D3 receptors makes it a useful tool for studying the role of these receptors in various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one and its long-term effects on behavior and cognition.
合成法
The synthesis of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves the reaction of 2-methylphthalic anhydride with 1-(2-methoxyphenyl)piperazine in the presence of acetic anhydride and pyridine. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been optimized to produce high yields and purity, making it suitable for various research applications.
科学的研究の応用
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one is in the field of neuroscience, where it has been shown to selectively block dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders such as Parkinson's disease and schizophrenia.
特性
製品名 |
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one |
|---|---|
分子式 |
C22H24N4O3 |
分子量 |
392.5 g/mol |
IUPAC名 |
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)17-8-4-3-7-16(17)18(23-24)15-21(27)26-13-11-25(12-14-26)19-9-5-6-10-20(19)29-2/h3-10H,11-15H2,1-2H3 |
InChIキー |
QQNHHWRZABQKEK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

